1-benzhydryl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
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Overview
Description
Scientific Research Applications
Synthesis of Pyrimidine and Pyrimidone Derivatives
A method using N,N′-dichlorobis(2,4,6-trichlorophenyl)urea as a new reagent efficiently synthesizes 3,4-dihydropyrimidin-2-(1H)one and benzo[4,5]imidazo/thioazo[1,2-a]pyrimidine derivatives. This approach provides a convenient route for creating pyrimidone and pyrimidine derivatives, crucial for various pharmacological and materials science applications (Rao et al., 2011).
Antioxidant Activity of Pyrimidinone Derivatives
Synthesizing certain 5-[7-aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one derivatives demonstrated significant antioxidant activity. This highlights the potential of these derivatives in creating compounds with beneficial health effects (George et al., 2010).
Structural Analysis of Pyrimidine Compounds
The study of the title compound's structure revealed interactions and molecular orientations crucial for understanding the properties and potential applications of similar pyrimidine-based compounds in materials science and pharmaceuticals (Hu et al., 2007).
Hypoglycemic Activity of Bicyclic Guanidines
Research into the synthesis of N-benzhydryl bicyclic guanidines showed potent hypoglycemic activity, suggesting the potential for developing new treatments for diabetes and related metabolic disorders. This work also led to the discovery of a new ring system, imidazo[1, 2-a][1, 3, 5]oxadiazocine, and N1-benzhydryl-N1-[2-(1-pyrrolidinyl)ethyl]urea as by-products with interesting biological activities (Kosasayama et al., 1979).
Anticancer Potential of Benzimidazole Derivatives
The synthesis of new urea and thiourea derivatives containing benzimidazole groups showed significant anticancer activity against breast cancer cell lines. These findings open avenues for further research into benzimidazole derivatives as potential anticancer agents, highlighting the chemical's versatility in developing therapeutic compounds (Siddig et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the Transient receptor potential cation channel V1 (TRPV1) . TRPV1 is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . It seems to mediate proton influx and may be involved in intracellular acidosis in nociceptive neurons .
Mode of Action
The compound interacts with TRPV1, leading to its activation. This activation is sensitive to a phosphatidylinositol second messenger system activated by receptor tyrosine kinases, which involves PKC isozymes and PCL . Activation by vanilloids, like capsaicin, and temperatures higher than 42 degrees Celsius, exhibits a time- and Ca (2+)-dependent outward rectification, followed by a long-lasting refractory state .
Biochemical Pathways
The activation of TRPV1 leads to an influx of calcium ions, which can affect various downstream biochemical pathways. For instance, mild extracellular acidic pH (6.5) potentiates channel activation by noxious heat and vanilloids, whereas acidic conditions (pH <6) directly activate the channel . The compound can also be activated by endogenous compounds, including 12-hydroperoxytetraenoic acid and bradykinin .
Pharmacokinetics
Similar compounds have shown dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing . These changes were correlated with time- and dose-dependent decreases in the metabolite to parent plasma concentrations, suggesting that these changes result from a decrease in the oral clearance (CL) of the compound .
Result of Action
The activation of TRPV1 by the compound leads to an influx of calcium ions, which can have various effects at the molecular and cellular level. For instance, it is involved in the mediation of inflammatory pain and hyperalgesia . It also triggers a form of long-term depression (TRPV1-LTD) mediated by the endocannabinoid anandamine in the hippocampus and nucleus accumbens by affecting AMPA receptors endocytosis .
Action Environment
Environmental factors such as temperature and pH can influence the action of the compound. For instance, temperatures higher than 42 degrees Celsius can activate the TRPV1 channel . Similarly, mild extracellular acidic pH (6.5) potentiates channel activation by noxious heat and vanilloids, whereas acidic conditions (pH <6) directly activate the channel .
Properties
IUPAC Name |
1-benzhydryl-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-23(27-15-17-29-16-14-26-22(29)21-24-12-7-13-25-21)28-20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-14,16,20H,15,17H2,(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXRHUVIAWVSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CN=C3C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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